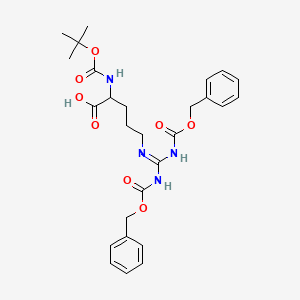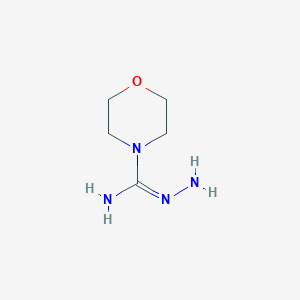
4-Morpholinecarboximidic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarboximidic acid, hydrazide is a chemical compound with the molecular formula C5H12N4O. It is known for its versatile applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a hydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarboximidic acid, hydrazide typically involves the reaction of morpholine with hydrazine derivatives. One common method includes the reaction of morpholine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of 4-Morpholinecarboximidic acid, hydrazide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarboximidic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
4-Morpholinecarboximidic acid, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Morpholinecarboximidic acid, hydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming stable complexes with them. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. For example, its derivatives have been shown to induce cell cycle arrest in cancer cells by upregulating cell cycle regulatory proteins .
Comparison with Similar Compounds
4-Morpholinecarboximidic acid, hydrazide can be compared with other similar compounds such as:
Isonicotinic acid hydrazide: Known for its use in the treatment of tuberculosis.
Quinoline hydrazides: These compounds exhibit significant anticancer activity and are used in medicinal chemistry.
Uniqueness
The uniqueness of 4-Morpholinecarboximidic acid, hydrazide lies in its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in both research and industrial settings.
List of Similar Compounds
- Isonicotinic acid hydrazide
- Quinoline hydrazides
- Nicotinic acid hydrazide
- 2-Aminobenzoic acid hydrazide
Properties
Molecular Formula |
C5H12N4O |
|---|---|
Molecular Weight |
144.18 g/mol |
IUPAC Name |
N'-aminomorpholine-4-carboximidamide |
InChI |
InChI=1S/C5H12N4O/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) |
InChI Key |
DRPFSDHVKBHKIT-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1/C(=N\N)/N |
Canonical SMILES |
C1COCCN1C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B13401485.png)
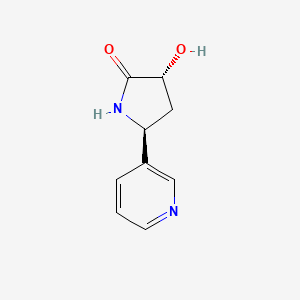
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13401491.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)

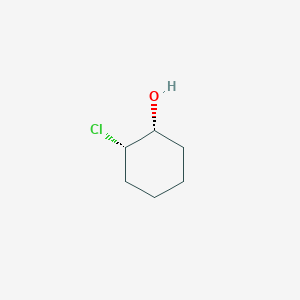
![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)


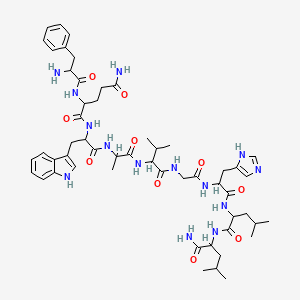
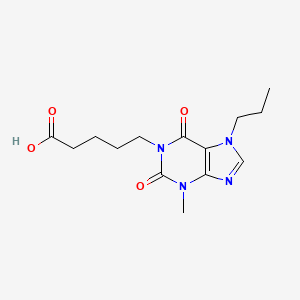
![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
